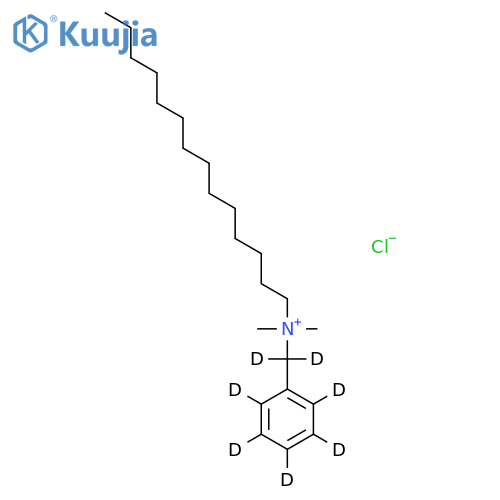Cas no 1219178-72-9 (Benzyldimethyltetradecylammonium-d7 Chloride)

1219178-72-9 structure
商品名:Benzyldimethyltetradecylammonium-d7 Chloride
CAS番号:1219178-72-9
MF:C23H42ClN
メガワット:375.082417964935
CID:1062644
Benzyldimethyltetradecylammonium-d7 Chloride 化学的及び物理的性質
名前と識別子
-
- Benzyldimethyltetradecylammonium-d7 Chloride
- [dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium,chloride
- Arquad DM 14B90-d7
- Cation M 2-100R-d7
- Cyncal-d7
- Dibactol-d7
- Myristalkonium-d7 Chloride
- Zeph-d7
- Zephiramine-d7
- Zephiramine-d7 Chloride
-
計算された属性
- せいみつぶんしりょう: 374.34500
じっけんとくせい
- PSA: 0.00000
- LogP: 3.96810
Benzyldimethyltetradecylammonium-d7 Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B276287-100mg |
Benzyldimethyltetradecylammonium-d7 Chloride |
1219178-72-9 | 100mg |
$ 1654.00 | 2023-04-18 | ||
| A2B Chem LLC | AE39653-1mg |
Benzyldimethyltetradecylammonium-d7 Chloride |
1219178-72-9 | 95% | 1mg |
$149.00 | 2024-04-20 | |
| MedChemExpress | HY-132643S-10mg |
Benzyldimethyltetradecylammonium-d |
1219178-72-9 | 95.10% | 10mg |
¥5480 | 2024-05-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874715-100mg |
Benzyldimethyltetradecylammonium-d7 Chloride |
1219178-72-9 | ≥98 atom % D | 100mg |
¥2,593.00 | 2022-09-02 | |
| TRC | B276287-10mg |
Benzyldimethyltetradecylammonium-d7 Chloride |
1219178-72-9 | 10mg |
$ 219.00 | 2023-04-18 | ||
| A2B Chem LLC | AE39653-10mg |
Benzyldimethyltetradecylammonium-d7 Chloride |
1219178-72-9 | 95% | 10mg |
$583.00 | 2024-04-20 | |
| A2B Chem LLC | AE39653-5mg |
Benzyldimethyltetradecylammonium-d7 Chloride |
1219178-72-9 | 95% | 5mg |
$377.00 | 2024-04-20 | |
| MedChemExpress | HY-132643S-5mg |
Benzyldimethyltetradecylammonium-d |
1219178-72-9 | 95.10% | 5mg |
¥3420 | 2024-05-24 | |
| MedChemExpress | HY-132643S-1mg |
Benzyldimethyltetradecylammonium-d |
1219178-72-9 | 95.10% | 1mg |
¥1140 | 2024-05-24 |
Benzyldimethyltetradecylammonium-d7 Chloride 関連文献
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
1219178-72-9 (Benzyldimethyltetradecylammonium-d7 Chloride) 関連製品
- 2905-56-8(1-Benzylpiperidine)
- 10328-34-4(Benzenemethanaminium,N-hexadecyl-N,N-dimethyl-)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
